Cas no 642091-49-4 (1,4-dibromo-2-(chloromethyl)benzene)

1,4-dibromo-2-(chloromethyl)benzene structure
642091-49-4 structure
Product Name:1,4-dibromo-2-(chloromethyl)benzene
CAS No:642091-49-4
MF:C7H5Br2Cl
MW:284.375599622726
CID:1672668
PubChem ID:20270729
Update Time:2025-07-25

1,4-dibromo-2-(chloromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,4-dibromo-2-(chloromethyl)benzene
    • DTXSID60604422
    • AKOS013398070
    • SCHEMBL11019829
    • EN300-1252005
    • 642091-49-4
    • MFCD12025230
    • AS-38849
    • MDL: MFCD12025230
    • Inchi: 1S/C7H5Br2Cl/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4H2
    • InChI Key: VUPAXZAOBJZEGA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1CCl)Br

Computed Properties

  • Exact Mass: 283.84260g/mol
  • Monoisotopic Mass: 281.84465g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 0Ų

1,4-dibromo-2-(chloromethyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D472478-10mg
1,4-Dibromo-2-(Chloromethyl)Benzene
642091-49-4
10mg
$ 50.00 2022-06-05
TRC
D472478-50mg
1,4-Dibromo-2-(Chloromethyl)Benzene
642091-49-4
50mg
$ 115.00 2022-06-05
TRC
D472478-100mg
1,4-Dibromo-2-(Chloromethyl)Benzene
642091-49-4
100mg
$ 185.00 2022-06-05
Alichem
A013010170-250mg
2,5-Dibromobenzyl chloride
642091-49-4 97%
250mg
$494.40 2023-09-01
Alichem
A013010170-500mg
2,5-Dibromobenzyl chloride
642091-49-4 97%
500mg
$798.70 2023-09-01
Alichem
A013010170-1g
2,5-Dibromobenzyl chloride
642091-49-4 97%
1g
$1460.20 2023-09-01
Enamine
EN300-1252005-0.05g
1,4-dibromo-2-(chloromethyl)benzene
642091-49-4
0.05g
$660.0 2023-06-08
Enamine
EN300-1252005-0.1g
1,4-dibromo-2-(chloromethyl)benzene
642091-49-4
0.1g
$691.0 2023-06-08
Enamine
EN300-1252005-0.25g
1,4-dibromo-2-(chloromethyl)benzene
642091-49-4
0.25g
$723.0 2023-06-08
Enamine
EN300-1252005-0.5g
1,4-dibromo-2-(chloromethyl)benzene
642091-49-4
0.5g
$754.0 2023-06-08

Additional information on 1,4-dibromo-2-(chloromethyl)benzene

Comprehensive Guide to 1,4-Dibromo-2-(chloromethyl)benzene (CAS No. 642091-49-4): Properties, Applications, and Industry Insights

1,4-Dibromo-2-(chloromethyl)benzene (CAS No. 642091-49-4) is a halogenated aromatic compound with significant relevance in organic synthesis and specialty chemical manufacturing. This brominated benzene derivative features a unique molecular structure combining chloromethyl and dibromo functional groups, making it a versatile intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its CAS registry number 642091-49-4 ensures precise identification in global chemical databases, addressing growing industry demands for traceability.

Recent trends in green chemistry and sustainable synthesis have spurred interest in optimizing the production of halogenated intermediates like 1,4-dibromo-2-(chloromethyl)benzene. Researchers are exploring catalytic bromination methods to reduce waste, aligning with ESG (Environmental, Social, and Governance) goals. The compound's role in constructing heterocyclic frameworks—a hot topic in drug discovery—has been highlighted in multiple patent filings since 2020, particularly for kinase inhibitors and antimicrobial agents.

From a technical perspective, 642091-49-4 exhibits notable stability under inert atmospheres, with a melting point range of 89-92°C. Its dual reactivity sites (bromine and chloromethyl groups) enable sequential functionalization—a property leveraged in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations. Analytical techniques like HPLC purity testing and GC-MS characterization are critical for quality control, as impurities may affect downstream applications in electronic materials.

The compound's structure-activity relationship (SAR) has gained attention in computational chemistry circles. Molecular docking studies suggest its derivatives could modulate protein-protein interactions, a trending focus in bioconjugation research. Meanwhile, material scientists value its potential as a building block for liquid crystals and OLED precursors, responding to the booming demand for flexible displays.

Handling 1,4-dibromo-2-(chloromethyl)benzene requires standard aromatic compound precautions. While not classified as hazardous under major regulatory frameworks, proper PPE (personal protective equipment) including nitrile gloves and vapor respirators is recommended during scale-up operations. Storage in amber glass under nitrogen is advised to prevent photodegradation—a common query among laboratory technicians.

Market analysts note a 12% CAGR growth for halogenated fine chemicals from 2023-2030, with 642091-49-4 positioned as a niche but growing segment. Supply chain diversification strategies post-pandemic have increased its availability through custom synthesis providers, particularly in Asia-Pacific regions. Regulatory compliance remains straightforward, with REACH registration completed for EU market access.

For researchers exploring C-X bond formation techniques, this compound serves as an excellent model substrate. Recent flow chemistry publications demonstrate its efficient conversion to boronic ester derivatives—addressing industry needs for scalable continuous processes. The chloromethyl group additionally allows nucleophilic displacement, enabling access to thioether and amine functionalities prevalent in bioactive molecules.

Environmental fate studies indicate 1,4-dibromo-2-(chloromethyl)benzene undergoes rapid aerobic biodegradation (t½ < 30 days), mitigating persistence concerns. This data supports its inclusion in green solvent-based reaction systems, a frequent search topic among process chemists. Lifecycle assessments comparing it to analogous polyhalogenated compounds show favorable E-factor metrics when used in catalytic quantities.

Innovative applications continue to emerge, including its use as a template for MOF (Metal-Organic Framework) synthesis—addressing the surge in gas storage material research. Patent analysis reveals threefold increase in citations since 2021, particularly for electronic grade purification methods. These developments position CAS 642091-49-4 as a compound bridging academic research and industrial innovation.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.